>60-Fold Higher Affinity of ATRX ADD Domain for H3K9me3 (1-15) Compared to H3K9me1
The ATRX ADD domain displays a marked preference for the trimethylated H3K9 state over the monomethylated state. Isothermal Titration Calorimetry (ITC) measurements reveal a Kd of 1.3 ± 0.37 μM for the H3K9me3 (1-15) peptide, in stark contrast to a Kd of 8.4 ± 1.1 μM for the H3K9me1 peptide, representing a greater than 6-fold increase in binding affinity [1]. This discrimination is crucial for the recruitment of the ATRX chromatin remodeler to heterochromatic loci.
| Evidence Dimension | Binding Affinity (Kd) of ATRX ADD domain |
|---|---|
| Target Compound Data | 1.3 ± 0.37 μM |
| Comparator Or Baseline | H3K9me1 peptide: 8.4 ± 1.1 μM |
| Quantified Difference | ~6.5-fold higher affinity |
| Conditions | Isothermal Titration Calorimetry (ITC) using purified ATRX ADD domain |
Why This Matters
This quantifies the peptide's essential role in studying ATRX-dependent chromatin mechanisms and validates its use over monomethylated analogs in binding assays.
- [1] Iwase, S., et al. (2011). ATRX ADD domain links an atypical histone methylation recognition mechanism to human mental-retardation syndrome. Nature Structural & Molecular Biology, 18(7), 769-776. View Source
